Cytotoxic Potency Against Triple-Negative Breast Cancer: BHG vs. Helenalin vs. BHM
In a direct head-to-head comparison against MDA-MB-231 TNBC cells using sulforhodamine B assay (72 h exposure), BHG (IC50 = 0.55 ± 0.003 μM) demonstrated comparable potency to helenalin (IC50 = 0.63 ± 0.03 μM) and was approximately 8-fold less potent than the malonate-linked dimer BHM (IC50 = 0.07 ± 0.001 μM) [1]. BHG exhibited superior selectivity for TNBC over other breast cancer subtypes: its IC50 against MCF7 cells was 2.50 ± 0.12 μM (4.5-fold selectivity), and against MDA-MB-361 it was 16.33 ± 0.39 μM (29.7-fold selectivity), whereas helenalin showed only 2.8-fold and 12.1-fold selectivity, respectively [1].
| Evidence Dimension | Cytotoxic IC50 against MDA-MB-231 TNBC cells |
|---|---|
| Target Compound Data | BHG IC50 = 0.55 ± 0.003 μM; TNBC selectivity ratio (MDA-MB-361/MDA-MB-231) = 29.7 |
| Comparator Or Baseline | Helenalin IC50 = 0.63 ± 0.03 μM; selectivity ratio = 12.1. BHM IC50 = 0.07 ± 0.001 μM |
| Quantified Difference | BHG is 1.15-fold more potent than helenalin and 2.5-fold more selective for TNBC over MDA-MB-361; 7.9-fold less potent than BHM |
| Conditions | Sulforhodamine B assay, 72 h treatment, MDA-MB-231, MDA-MB-453, MDA-MB-361, MCF7, HepG2, NCI-H460 cell lines |
Why This Matters
Procurement decisions for TNBC-focused research programs should consider BHG's favorable balance of potency and subtype selectivity relative to helenalin, while noting that BHM offers superior absolute potency if maximal cell killing is the primary endpoint.
- [1] Chang YT, et al. Phyto-Sesquiterpene Lactones Prevent the Development of Multidrug Resistance in TNBC via ABC Transporters Inhibition and STAT3/MYC Signaling. Cancers. 2025;17(8):1321. doi:10.3390/cancers17081321. Table 1. View Source
